4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Description
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGXQHEJVFZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown antimicrobial and antifungal activities, suggesting that their targets could be enzymes or proteins essential for microbial and fungal growth.
Mode of Action
It’s likely that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microbial or fungal cells.
Biochemical Pathways
Given its potential antimicrobial and antifungal activities, it may interfere with the synthesis of essential components of the microbial or fungal cells, disrupting their growth and proliferation.
Biological Activity
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9F3N2OS
- Molecular Weight : 256.25 g/mol
Research indicates that compounds containing benzothiazole moieties exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanisms often involve:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit enzymes such as phospholipase A2 (PLA2), which is implicated in various inflammatory processes.
- Disruption of Membrane Integrity : These compounds can alter the permeability of microbial membranes, leading to cell death.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings are summarized in the following table:
Antimicrobial Activity
A study investigated the antimicrobial properties of several benzothiazole derivatives including this compound. The compound demonstrated significant activity against various strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Antifungal Efficacy
In vitro assays revealed that this compound effectively inhibited the growth of Candida albicans, especially against fluconazole-resistant strains. The mechanism was linked to its ability to disrupt ergosterol biosynthesis, a critical component of fungal cell membranes.
PLA2 Inhibition Study
A detailed study on PLA2 inhibition showed that this compound reduced PLA2 activity by approximately 30% at a concentration of 10 µM. This suggests potential therapeutic applications in inflammatory diseases where PLA2 plays a key role.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol has been studied for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that similar benzothiazole compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A patent (WO2019070093A1) discusses benzothiazole compounds and their methods of use for treating neurodegenerative disorders. These compounds may help in mitigating the effects of diseases such as Alzheimer's and Parkinson's by preventing neuronal cell death .
Antiparasitic Activity
Recent studies have highlighted the potential of benzothiazole derivatives in treating parasitic infections such as human African trypanosomiasis. The efficacy of these compounds was demonstrated in murine models where they showed high rates of cure against Trypanosoma brucei, the causative agent of the disease .
Materials Science Applications
Liquid Crystal Alignment
this compound can be utilized in the development of liquid crystal alignment materials. These materials are critical in the manufacture of LCD screens. The compound's unique chemical structure allows it to interact favorably with liquid crystals, enhancing their alignment and stability during the manufacturing process .
Environmental Science Applications
Pollution Reduction
The compound has shown promise in environmental applications, particularly in reducing pollution levels. Its chemical properties allow it to act as a scavenger for harmful pollutants in water sources. This application is crucial for developing new methods for water purification and environmental remediation efforts.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated various benzothiazole derivatives | Found significant inhibition against multiple bacterial strains |
| Neuroprotective Effects Research | Explored potential treatments for neurodegenerative diseases | Demonstrated protective effects on neuronal cells in vitro |
| Antiparasitic Efficacy Study | Evaluated effectiveness against Trypanosoma brucei | Achieved a 100% cure rate in murine models |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Amino Group Positioning: The 4-amino group contrasts with imino or carbamoyl substituents in analogs (e.g., 1-benzoyl-4-thiobiuret ), which may influence hydrogen-bonding interactions in biological targets.
Key Findings :
- The target compound lacks disclosed activity data, unlike its analogs. For example, thiazolidinone-benzothiazole hybrids exhibit potent anti-HIV activity (IC₅₀: 0.8–5.2 µM) , while leucoverdazyls show antiviral effects against enteroviruses .
- The trifluorobutan-2-ol moiety may confer unique pharmacokinetic properties, but its biological relevance remains unexplored in the available literature.
Critical Analysis :
- The target compound’s synthesis likely involves fluorination steps (e.g., trifluoromethylation), which are technically demanding compared to the thiourea-based routes of thiazolidinones .
- Leucoverdazyl synthesis employs alkylation-cyclization, a strategy adaptable to benzothiazole derivatives but with scalability issues .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The amino and hydroxyl groups in the target compound may form intermolecular hydrogen bonds, akin to patterns observed in 1-benzoyl-4-thiobiuret (N–H···O/S interactions) .
Preparation Methods
Synthesis of 4-Amino-2-trifluoromethyl Aromatic Precursors
A closely related intermediate, 4-amino-2-trifluoromethyl benzonitrile , is synthesized via a three-step process starting from m-trifluoromethyl fluorobenzene :
Step 1: Position-selective bromination
React m-trifluoromethyl fluorobenzene with dibromo hydantoin (C5H6Br2N2O2) in glacial acetic acid and concentrated sulfuric acid under reflux for 5–7 hours to yield 4-fluoro-2-bromomethyl trifluorobenzene.
Conditions: molar ratio dibromo hydantoin to fluorobenzene 0.6:1; acetic acid 4–5 L/kg; sulfuric acid 5–20% by weight relative to fluorobenzene.Step 2: Cyanide displacement
React the brominated intermediate with cuprous cyanide in quinoline under reflux for about 20 hours to substitute bromine with a cyano group, yielding 4-fluoro-2-trifluoromethyl benzonitrile.Step 3: Aminolysis substitution
Treat the nitrile intermediate with liquefied ammonia in ethanol at 120 °C for 8 hours to replace the fluorine with an amino group, producing 4-amino-2-trifluoromethyl benzonitrile.
This process achieves a product purity over 99% and an overall yield of approximately 73–75%, with relatively low consumption of hazardous reagents and simple operation steps.
Incorporation of the Benzothiazole Moiety
The benzothiazole ring system can be introduced or modified via established synthetic methods involving benzothiadiazole derivatives. One industrially relevant process involves:
Reacting 5-chloro-4-amino-2,1,3-benzothiadiazole with N-substituted imidazolidinones (e.g., 1-acetyl-2-imidazolidinone) in phosphorus oxychloride at 50–60 °C for 30–40 hours.
After reaction completion, phosphorus oxychloride is removed under reduced pressure, and the residue is neutralized with sodium hydroxide solution, followed by extraction with chloroform and dehydration.
The product is purified by recrystallization from solvents such as methanol or chloroform to obtain high-purity benzothiazole derivatives.
This method avoids highly toxic reagents like thiophosgene and provides high yields (~73–85%) with straightforward reaction and purification steps.
Assembly of the Final Compound
While specific literature detailing the direct synthesis of 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol is limited, the combination of the above intermediates suggests a plausible synthetic route:
The trifluoromethylated aromatic amine intermediate (from section 2) can be coupled or reacted with benzothiazole derivatives prepared as in section 3, likely through nucleophilic substitution or condensation reactions.
The trifluorobutan-2-ol side chain bearing the amino group can be introduced by selective reduction or hydroxylation steps, or by using appropriately functionalized starting materials.
Purification steps involve crystallization, solvent extraction, and recrystallization to achieve high purity and yield.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Conditions | Reaction Time/Temp | Yield/Purity | Notes |
|---|---|---|---|---|
| Position-selective bromination | m-trifluoromethyl fluorobenzene, dibromo hydantoin, glacial acetic acid, sulfuric acid | 5–7 h, reflux | ~98% intermediate purity | Molar ratio dibromo hydantoin:substrate 0.6:1 |
| Cyanide displacement | Brominated intermediate, cuprous cyanide, quinoline | ~20 h, reflux | ~80% intermediate yield | Cuprous cyanide:substrate ratio ~1:1 |
| Aminolysis substitution | Nitrile intermediate, liquefied ammonia, ethanol | 8 h, 120 °C | ~75% final product yield | Ammonia:substrate mol ratio 1.5:1 |
| Benzothiazole derivative synthesis | 5-chloro-4-amino-2,1,3-benzothiadiazole, N-substituted imidazolidinone, phosphorus oxychloride | 30–40 h, 50–60 °C | 73–85% yield | Purification by recrystallization |
Research Findings and Practical Considerations
The described three-step process for trifluoromethyl aromatic amine intermediates is industrially viable due to its simplicity, low cost, and high purity output.
The benzothiazole ring formation avoids toxic reagents and uses accessible starting materials, making it suitable for scale-up.
The overall synthetic approach benefits from short reaction pathways and manageable purification, which is critical for producing high-purity target compounds for pharmaceutical or material science applications.
Control of reaction conditions such as temperature, molar ratios, and solvent volumes is essential to optimize yield and minimize impurities.
Q & A
Q. Properties Analyzed :
- Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
Thermochemistry : Calculate bond dissociation energies (BDEs) for the C–F and N–H bonds to predict stability under reaction conditions .
- Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models.
Q. How to resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and identify dominant intermolecular interactions .
- Energy Frameworks : Use CrystalExplorer to visualize interaction energies and prioritize dominant contacts (e.g., O–H···N vs. N–H···O) .
- Validation : Cross-check with variable-temperature XRD to assess thermal motion effects on bond lengths/angles .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Parameter Screening :
- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to balance solubility and reactivity .
- Catalysis : Screen Pd(0)/Pd(II) catalysts for coupling steps; use ligands (e.g., XPhos) to suppress side reactions .
- Process Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How to design structure-activity relationship (SAR) studies for benzothiazole derivatives?
- Structural Modifications :
- Vary substituents on the benzothiazole ring (e.g., electron-withdrawing groups at position 6) .
- Replace the trifluoromethyl group with other halogens (Cl, Br) to assess steric/electronic impacts .
- Biological Profiling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like DNA topoisomerases .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectroscopic data?
- Root Causes :
- Solvent effects in DFT (implicit vs. explicit solvation models).
- Conformational flexibility not accounted for in static calculations.
- Mitigation :
- Perform molecular dynamics (MD) simulations to sample conformers.
- Use CAM-B3LYP for better excited-state predictions in UV-Vis spectra .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
